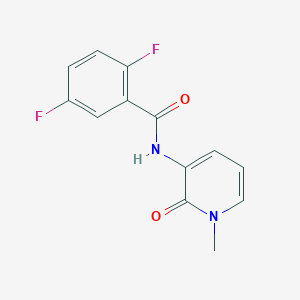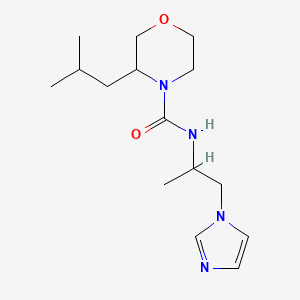![molecular formula C15H22N2O2 B7594704 [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B7594704.png)
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and has a molecular formula of C18H26N2O2.
Wirkmechanismus
The mechanism of action of [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the inflammatory response. It is also believed to modulate the activity of neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of inflammatory and neurological disorders. However, one limitation is that the synthesis of this compound is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone. One direction is to further study its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential use in the treatment of other diseases, such as cancer. Additionally, research could be done to develop more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is a complex process that involves several steps. The starting materials for the synthesis are 2-methylpyridine-3-carboxylic acid and 2-amino-2-methylpropan-1-ol. The reaction is carried out in the presence of a catalyst and a solvent. The final product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[3-(2-methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)9-13-10-19-8-7-17(13)15(18)14-5-4-6-16-12(14)3/h4-6,11,13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKQBJMCVDUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCOCC2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)



![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)


![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)


![N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B7594702.png)

